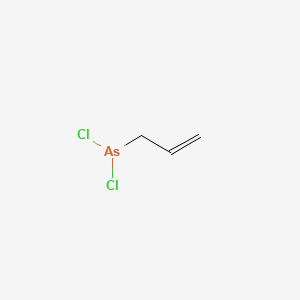
Arsine, allyldichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyldichloroarsine is an organoarsenic compound with the chemical formula C₃H₅AsCl₂. It is a colorless, volatile liquid that is highly toxic and has been used historically as a chemical warfare agent. The compound is known for its blistering effects on the skin and mucous membranes.
Méthodes De Préparation
Allyldichloroarsine can be synthesized through the reaction of allylmagnesium bromide with arsenic trichloride. The reaction typically takes place in an ether solution and involves the following steps:
- Preparation of allylmagnesium bromide by reacting allyl bromide with magnesium in dry ether.
- Reaction of the prepared allylmagnesium bromide with arsenic trichloride to form allyldichloroarsine and magnesium bromide chloride as a by-product.
The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure a higher yield of the desired product.
Analyse Des Réactions Chimiques
Allyldichloroarsine undergoes several types of chemical reactions, including:
Oxidation: Allyldichloroarsine can be oxidized to form allylarsenic acid derivatives.
Reduction: Reduction reactions can convert allyldichloroarsine to allylarsine.
Substitution: The chlorine atoms in allyldichloroarsine can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis to introduce arsenic-containing functional groups into organic molecules.
Biology: Research has explored its effects on biological systems, particularly its toxicological impact on cells and tissues.
Medicine: While its use in medicine is limited due to its toxicity, studies have investigated its potential as a chemotherapeutic agent.
Industry: Allyldichloroarsine has been used in the production of other organoarsenic compounds and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of allyldichloroarsine involves its interaction with cellular components, leading to cellular damage and toxicity. The compound can react with thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the formation of reactive oxygen species, causing oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and other critical biochemical pathways.
Comparaison Avec Des Composés Similaires
Allyldichloroarsine is similar to other organoarsenic compounds such as methyldichloroarsine, ethyldichloroarsine, and phenyldichloroarsine. These compounds share similar structures and toxicological properties but differ in their specific chemical reactivity and applications. For example:
Methyldichloroarsine: Used historically as a chemical warfare agent, it has similar blistering effects but differs in its synthesis and specific reactivity.
Ethyldichloroarsine: Also used as a chemical warfare agent, it has a slightly different toxicity profile and chemical behavior.
Phenyldichloroarsine: Known for its use in chemical warfare, it has unique reactivity due to the presence of the phenyl group.
Allyldichloroarsine’s uniqueness lies in its specific reactivity with allyl groups, making it valuable in certain synthetic applications where other organoarsenic compounds may not be suitable.
Propriétés
Numéro CAS |
64047-01-4 |
|---|---|
Formule moléculaire |
C3H5AsCl2 |
Poids moléculaire |
186.90 g/mol |
Nom IUPAC |
dichloro(prop-2-enyl)arsane |
InChI |
InChI=1S/C3H5AsCl2/c1-2-3-4(5)6/h2H,1,3H2 |
Clé InChI |
ZGMCDUXVYWTXFB-UHFFFAOYSA-N |
SMILES canonique |
C=CC[As](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)

![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
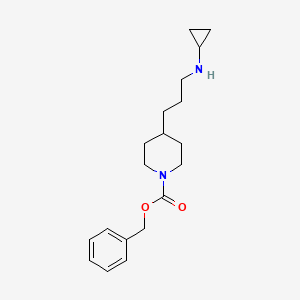
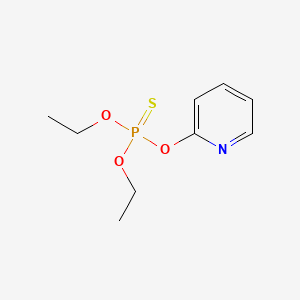
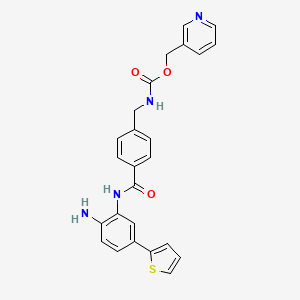


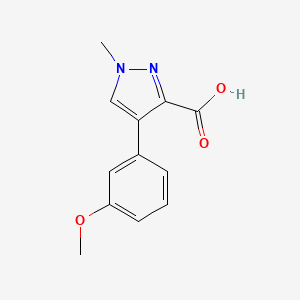
![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)

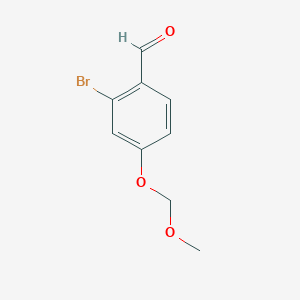
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
